molecular formula C24H18N2O2S B12157883 N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12157883
M. Wt: 398.5 g/mol
InChI Key: YAXXSFBHJGTCCE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This benzamide derivative is structurally characterized by its acetylphenyl and phenyl substituents, which may influence its lipophilicity and binding affinity for biological targets. Thiazole derivatives are extensively investigated in scientific research for their wide-ranging biological activities, which include antimicrobial, anticancer, and antiparasitic properties, as observed in commercial drugs like Nitazoxanide . In research settings, this compound serves as a valuable chemical building block for the design and synthesis of more complex molecules. Its structure aligns with compounds studied for their antiproliferative properties. For instance, structurally similar 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated potent, low-micromolar activity against both drug-sensitive and anthracycline-resistant small-cell lung carcinoma cells, with efficacy surpassing that of the standard chemotherapeutic agent cisplatin in some cases . Furthermore, molecular docking studies of analogous compounds suggest potential interactions with oncogenic targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), indicating its potential application as a tool compound in cancer biology and drug discovery research . The compound is provided for chemical and biological research applications only. Attention: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C24H18N2O2S/c1-17(27)18-12-14-21(15-13-18)26-22(19-8-4-2-5-9-19)16-29-24(26)25-23(28)20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

YAXXSFBHJGTCCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation with Benzamide

The thiazole intermediate is subsequently reacted with benzoyl chloride derivatives in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 6–7. The reaction completes within 2–4 hours, yielding the target compound after purification via recrystallization from ethanol.

Key Parameters:

  • Molar Ratio: 1:1 (thiazole intermediate to benzoyl chloride)

  • Acid Scavenger: Triethylamine (2–3 equivalents)

  • Yield: 70–80%.

Alternative Preparation Methods

Nucleophilic Acyl Substitution Using Acyl Chlorides

A modified approach involves direct nucleophilic substitution between pre-formed thiazole-2-amine and 4-acetylbenzoyl chloride. This one-pot method, adapted from benzothiazole amide syntheses, employs dichloromethane as the solvent at 0–5°C, with NaHCO3 to neutralize HCl (Table 1).

Table 1: Reaction Conditions for Nucleophilic Acyl Substitution

ParameterValue
SolventDichloromethane
Temperature0–5°C
BaseNaHCO3 (1.5 equivalents)
Reaction Time3–4 hours
Yield68–72%

This method bypasses the need for isolating the thiazole intermediate but requires stringent temperature control to minimize side reactions.

Transamidation of Pre-Formed Benzamides

Source describes transamidation strategies for benzamide derivatives, which could be adapted for this compound. In this route, N-pivaloyl benzamide reacts with 3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2-amine in toluene under reflux (110°C) for 16 hours. The pivaloyl group acts as a transient protecting group, facilitating amine exchange (Figure 1).

Mechanistic Insight:

  • Protection: Benzamide is reacted with pivaloyl chloride to form N-pivaloyl benzamide.

  • Transamidation: The protected amide undergoes nucleophilic attack by the thiazole amine, releasing pivalic acid.

Yield: 85–90% (theoretical for analogous systems).

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents: DMF or DMSO increases reaction rates but complicates purification due to high boiling points.

  • Low-Temperature Control: Maintaining 0–5°C during acyl chloride reactions minimizes hydrolysis.

Catalytic Enhancements

  • Lewis Acids: ZnCl2 (5 mol%) accelerates thiazole cyclization by polarizing the α-haloketone.

  • Microwave Assistance: Pilot studies on analogous thiazoles show 20% reduction in reaction time under microwave irradiation (50°C, 30 minutes).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield Range
Primary Two-Step RouteHigh purity; ScalableLengthy (10–12 hours total)70–80%
Nucleophilic SubstitutionOne-pot; Simplified workupTemperature-sensitive68–72%
TransamidationHigh yields; Mild conditionsRequires protecting group85–90%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that thiazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities. Therefore, this compound is explored for its potential as a lead compound in drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes, due to its stable and functionalizable structure.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl and phenyl groups can enhance binding affinity and specificity to these targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide-thiazole/thiadiazole derivatives, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.

Structural Analogues

2.1.1. N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide (Compounds 2a–2h)
  • Substituents : Pyrimidin-2-yl group at thiazole position 3 and 3,5-dinitrobenzamide .
  • Key Differences : Replacement of the 4-acetylphenyl group with pyrimidine introduces additional hydrogen-bonding sites (N atoms). The 3,5-dinitrobenzamide enhances electron-withdrawing effects compared to the unsubstituted benzamide in the target compound.
  • Synthesis: Derived from thiourea intermediates via cyclization with α-bromoacetophenone derivatives.
  • Bioactivity : Exhibited antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli), attributed to nitro groups enhancing membrane penetration .
2.1.2. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
  • Substituents : 2-Methoxyphenyl at thiazole position 3 and 4-methylbenzamide .
  • The 2-methoxy group increases solubility via polarity.
  • Crystallography : S1–C bond lengths (1.739–1.744 Å) and planarity of the thiazole ring align with the target compound. Dihedral angles between aryl groups differ due to steric effects of the methoxy substituent .
2.1.3. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
  • Substituents : Thiadiazole core (vs. thiazole) with acetylpyridinyl and benzamide groups .
  • Key Differences : Thiadiazole’s additional nitrogen atom enhances π-π stacking and dipole interactions. The acetylpyridinyl group mimics the target’s 4-acetylphenyl but with a heterocyclic backbone.
  • Physicochemical Properties : Higher melting point (290°C) due to increased rigidity and intermolecular H-bonding .

Spectroscopic and Physical Properties

Compound IR (C=O, cm⁻¹) ^1H-NMR (Key Signals) Melting Point (°C)
Target Compound ~1660–1680 (benzamide) δ 7.2–8.3 (aryl-H), 2.6 (COCH3) Not reported
3,5-Dinitrobenzamide (2a–2h) 1682 (benzamide) δ 8.5–9.1 (NO2-aryl-H) 180–220
4-Methylbenzamide (8a) 1605 (benzamide) δ 2.49 (CH3), 7.47–8.39 (aryl-H) 290

Stereochemical Considerations

  • Atropisomerism : highlights the importance of Z/E configuration in thiazoline derivatives. The target compound’s Z-configuration may restrict rotation, enhancing binding specificity in biological systems .

Biological Activity

N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide, with a molecular formula of C24H18N2O2S and a molecular weight of 398.4769 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The compound features a thiazole moiety, which is known for its diverse biological activities. The structural components include:

  • Thiazole ring : Contributes to the compound's biological activity.
  • Acetophenyl groups : Enhance solubility and bioactivity.
  • Benzamide linkage : Provides stability and may influence interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
1A4311.98
2HT29<1.61
3Jurkat<1.00

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups and specific substitutions on the phenyl rings enhance the anticancer activity of these thiazole derivatives.

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties. A study demonstrated that several thiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics.

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
1Staphylococcus aureus32 µg/mL
2Escherichia coli16 µg/mL
3Pseudomonas aeruginosa64 µg/mL

These findings indicate that modifications in the thiazole structure can lead to enhanced antimicrobial efficacy.

Enzyme Inhibition

This compound has been investigated as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This dual inhibition could provide therapeutic benefits for pain management without the side effects commonly associated with traditional analgesics.

EnzymeIC50 (nM)Reference
sEH7
FAAH9.6

Case Studies

  • Antitumor Efficacy : In a study involving various thiazole derivatives, one compound demonstrated an IC50 value lower than that of doxorubicin against A431 cells, indicating its potential as an effective anticancer agent.
  • Antimicrobial Testing : A series of thiazole compounds were tested against clinical strains of bacteria, showing that modifications in the thiazole ring significantly affected their antimicrobial potency.

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with benzamide derivatives. Key steps include:

  • Cyclocondensation : Reacting 4-acetylphenyl isothiocyanate with α-halo ketones to form the thiazole ring .
  • Schiff base formation : Introducing the benzamide group via nucleophilic substitution or condensation under anhydrous conditions .
    Optimization strategies :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) .
  • Monitor reaction progress via TLC/HPLC to isolate intermediates and reduce by-products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and Z-configuration of the imine bond .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXD) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
  • FT-IR : Identifies carbonyl (C=O) and C=N stretching frequencies to verify functional groups .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved across studies?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antiviral effects) often arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or viral strains (e.g., SARS-CoV-2 protease vs. influenza) .
  • Concentration gradients : Dose-response curves must be standardized; IC₅₀ values should be compared under consistent conditions .
    Methodological solutions :
  • Replicate assays with orthogonal methods (e.g., enzymatic inhibition vs. cell viability) .
  • Use positive controls (e.g., known inhibitors) to calibrate experimental setups .

Q. What integrated approaches elucidate the mechanism of action for this compound?

Answer:

  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like SARS-CoV-2 main protease or tyrosine kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .
  • Mutagenesis studies : Modify suspected binding residues in target enzymes to validate hypothesized interactions .

Q. How can SAR studies identify critical functional groups for enhanced bioactivity?

Answer: Design principles :

  • Substituent variation : Compare analogues with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzamide ring (Table 1) .
  • Heterocycle replacement : Swap thiazole with oxadiazole or pyrimidine to assess ring-specific effects .

Q. Table 1. Bioactivity of Structural Analogues

SubstituentTarget ActivityKey FindingReference
3,5-DinitrobenzamideAntimicrobialEnhanced Gram-negative inhibition
4-Fluorophenyl-oxadiazoleAntiviral (SARS-CoV-2)Protease inhibition at IC₅₀ = 2.1 µM
4-Acetylphenyl-thiazoleAnti-inflammatoryCOX-2 inhibition (85% at 10 µM)

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Answer:

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/EtOH) to improve crystal lattice formation .
  • Temperature gradients : Slow cooling from 40°C to 4°C enhances nucleation .
  • Additive screening : Introduce small molecules (e.g., glycerol) to stabilize crystal contacts .

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